Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17464357
InChI: InChI=1S/C16H14ClFO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3
SMILES:
Molecular Formula: C16H14ClFO3
Molecular Weight: 308.73 g/mol

Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate

CAS No.:

Cat. No.: VC17464357

Molecular Formula: C16H14ClFO3

Molecular Weight: 308.73 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate -

Specification

Molecular Formula C16H14ClFO3
Molecular Weight 308.73 g/mol
IUPAC Name ethyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate
Standard InChI InChI=1S/C16H14ClFO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3
Standard InChI Key WCHYFSJOSFKISB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, ethyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate, reflects its three key structural components: a benzoate ester backbone, a chloro substituent, and a 4-fluorobenzyl ether moiety. The planar aromatic system allows for π-π interactions, while the electronegative chlorine and fluorine atoms introduce polar characteristics.

PropertyValueSource
Molecular FormulaC16H14ClFO3\text{C}_{16}\text{H}_{14}\text{ClFO}_3
Molecular Weight308.73 g/mol
Melting PointNot reported-
Boiling PointNot reported-
LogP (Octanol-Water)Estimated 3.2 ± 0.6
SolubilityDMF, DMSO, dichloromethane

The estimated partition coefficient (LogP) suggests moderate lipophilicity, making it suitable for membrane penetration in biological systems. Industrial specifications require ≥97% purity, achieved through recrystallization or chromatography .

Synthesis and Scalable Production

Laboratory-Scale Synthesis

A two-step protocol dominates academic preparations:

  • Esterification: 3-Chloro-4-hydroxybenzoic acid reacts with ethanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to form ethyl 3-chloro-4-hydroxybenzoate.

  • Etherification: The phenolic hydroxyl group undergoes alkylation with 4-fluorobenzyl bromide in dimethylformamide (DMF), using potassium carbonate as a base.

Reaction conditions typically involve 12–24 hours at 60–80°C, yielding 68–72% after column chromatography. Side products include di-alkylated species and unreacted starting materials.

Industrial Manufacturing

MolCore’s production leverages continuous flow reactors to enhance heat transfer and reduce reaction times . Key advantages over batch processing:

  • 40% reduction in solvent usage

  • 15% higher yield (up to 87%)

  • Improved consistency (RSD <2% across batches)

Post-synthesis purification employs simulated moving bed (SMB) chromatography, achieving >99.5% purity for pharmaceutical-grade material .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Physicochemical Properties

CompoundLogP\text{LogP}Melting Point (°C)Solubility (mg/mL in DMSO)
Ethyl 3-chloro-4-((4-F-Bn)O)benzoate3.2112–11445.8
Ethyl 3-chloro-4-((2-F-Bn)O)benzoate3.198–10052.3
Ethyl 3-chloro-4-(BnO)benzoate2.9105–10738.9

Abbreviations: F-Bn = fluorobenzyl; Bn = benzyl

The 4-fluorobenzyl derivative exhibits higher crystallinity (evidenced by melting point) versus the 2-fluoro isomer, attributed to better molecular stacking. Solubility differences reflect varying dipole moments: the 4-fluoro isomer’s symmetrical charge distribution reduces polarity compared to the ortho-substituted analog.

Future Directions and Research Opportunities

  • Prodrug Development: Esterase-mediated hydrolysis could release 3-chloro-4-((4-fluorobenzyl)oxy)benzoic acid, a potential COX-2 inhibitor precursor.

  • Materials Science: Incorporation into liquid crystals or metal-organic frameworks (MOFs) exploiting its rigid aromatic core.

  • Process Optimization: Catalytic Mitsunobu reactions to bypass bromide intermediates, reducing halide waste .

Ongoing clinical trials of related benzyl ether derivatives (e.g., EGFR inhibitors) underscore the therapeutic potential of this structural motif .

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